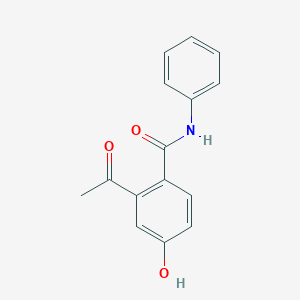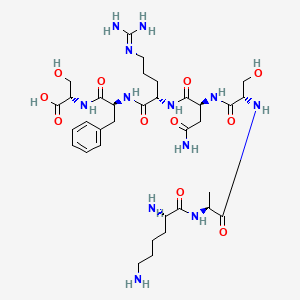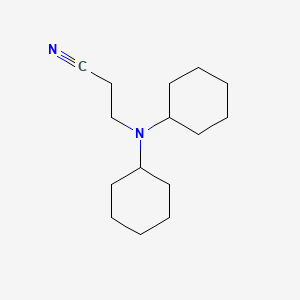
3-(Dicyclohexylamino)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dicyclohexylamino)propanenitrile is an organic compound with the molecular formula C15H26N2 It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, which is further bonded to a dicyclohexylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dicyclohexylamino)propanenitrile typically involves the reaction of dicyclohexylamine with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where dicyclohexylamine reacts with 3-chloropropanenitrile under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
3-(Dicyclohexylamino)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used for reduction.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
科学的研究の応用
3-(Dicyclohexylamino)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Dicyclohexylamino)propanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding properties. The dicyclohexylamino group provides steric hindrance, affecting the compound’s overall conformation and interaction with other molecules.
類似化合物との比較
Similar Compounds
3-(Cyclohexylamino)propanenitrile: Similar structure but with one cyclohexyl group.
3-(Diethylamino)propanenitrile: Contains ethyl groups instead of cyclohexyl groups.
3-(Diphenylamino)propanenitrile: Contains phenyl groups instead of cyclohexyl groups.
Uniqueness
3-(Dicyclohexylamino)propanenitrile is unique due to the presence of two bulky cyclohexyl groups, which provide significant steric hindrance and influence its chemical reactivity and binding properties. This makes it distinct from other similar compounds and useful in specific applications where such steric effects are desired.
特性
CAS番号 |
830319-76-1 |
|---|---|
分子式 |
C15H26N2 |
分子量 |
234.38 g/mol |
IUPAC名 |
3-(dicyclohexylamino)propanenitrile |
InChI |
InChI=1S/C15H26N2/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h14-15H,1-11,13H2 |
InChIキー |
VZBPRLKVUHWDOX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N(CCC#N)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





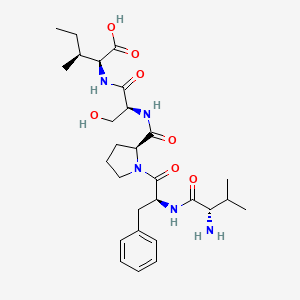
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14225336.png)
![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)
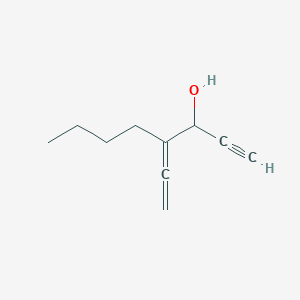
![Diethyl [(2-methylacryloyl)amino]propanedioate](/img/structure/B14225348.png)
![tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14225362.png)
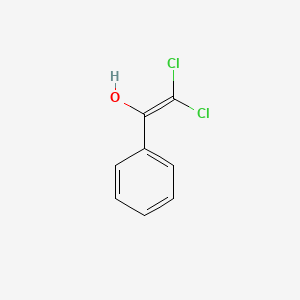
![(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol](/img/structure/B14225375.png)

